4-chloro-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide
Overview
Description
4-chloro-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to possess potent anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory diseases.
Mechanism of Action
4-chloro-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide A exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the expression of pro-inflammatory cytokines. It also inhibits the activation of MAPKs, which are involved in the signaling pathways that lead to the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound A has been found to have a number of biochemical and physiological effects in various cell types. It has been shown to inhibit the migration of neutrophils and monocytes, which are involved in the inflammatory response. It also inhibits the production of reactive oxygen species, which are involved in tissue damage and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide A in lab experiments is its potent anti-inflammatory and immunomodulatory properties, which make it a useful tool for studying the mechanisms of inflammation and immune system regulation. However, one limitation is that it may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 4-chloro-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide A. One area of interest is the development of more potent and selective compounds that target the same pathways as this compound A but with fewer off-target effects. Another area of interest is the investigation of the potential therapeutic applications of this compound A in animal models of inflammatory diseases. Finally, the development of new drug delivery systems for this compound A could improve its pharmacokinetic properties and increase its therapeutic potential.
Scientific Research Applications
4-chloro-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide A has been extensively studied for its anti-inflammatory and immunomodulatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types. This makes it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Properties
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-naphthalen-2-yloxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-16-8-5-14(6-9-16)19(21)22-25-18(23)12-24-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H2,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKDUEIJFHSAFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)ON=C(C3=CC=C(C=C3)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)O/N=C(/C3=CC=C(C=C3)Cl)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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